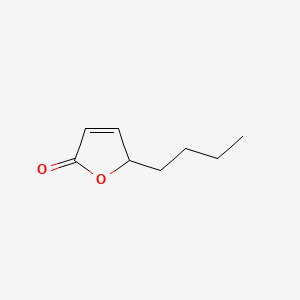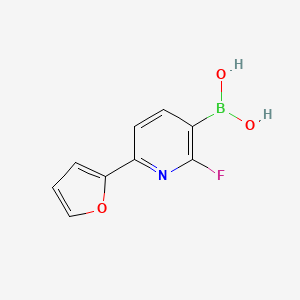![molecular formula C10H16 B14067706 Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl- CAS No. 4889-83-2](/img/structure/B14067706.png)
Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl-: is a bicyclic hydrocarbon with the molecular formula C10H16α-Pinene , a major component of turpentine and other natural resins. This compound is characterized by its distinctive pine-like aroma and is widely used in the fragrance and flavor industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl- can be synthesized through various methods, including the fractional distillation of turpentine under reduced pressure . Another common method involves the hydrogenation of cyclopropane derivatives .
Industrial Production Methods: Industrially, this compound is often obtained from natural sources such as pine trees. The extraction process involves the distillation of pine resin to yield turpentine, which is then further refined to isolate α-Pinene .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: α-Pinene can undergo oxidation to form compounds such as pinonic acid and pinic acid.
Reduction: It can be reduced to form pinane.
Substitution: α-Pinene can participate in various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Reagents like ozone or potassium permanganate are commonly used.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Pinonic acid, pinic acid.
Reduction: Pinane.
Substitution: Halogenated α-Pinene derivatives, nitro-α-Pinene.
Applications De Recherche Scientifique
Chemistry: α-Pinene is used as a starting material in the synthesis of various organic compounds, including camphor and borneol .
Biology: In biological research, α-Pinene has been studied for its antimicrobial and anti-inflammatory properties. It is also used in the study of plant growth hormones .
Medicine: α-Pinene has potential therapeutic applications due to its anti-inflammatory and bronchodilator effects. It is being researched for its potential use in treating respiratory conditions .
Industry: In the industrial sector, α-Pinene is used in the production of synthetic resins, adhesives, and as a solvent in the chemical industry .
Mécanisme D'action
Molecular Targets and Pathways: α-Pinene exerts its effects through various molecular pathways. It interacts with the GABAergic system, which is involved in the modulation of neurotransmission. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
β-Pinene: Another isomer of pinene, differing in the position of the double bond.
Camphene: A bicyclic monoterpene similar in structure but with different functional groups.
Limonene: A monocyclic monoterpene with a similar molecular formula but different ring structure.
Uniqueness: α-Pinene is unique due to its high abundance in nature and its distinctive pine-like aroma. Its versatility in chemical reactions and wide range of applications in various fields make it a valuable compound .
Propriétés
Numéro CAS |
4889-83-2 |
|---|---|
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
3,6,6-trimethylbicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C10H16/c1-7-4-8-6-9(5-7)10(8,2)3/h4,8-9H,5-6H2,1-3H3 |
Clé InChI |
ZJUDTXCEVUJEOX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2CC(C1)C2(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-(Imidazo[1,2-a]pyridin-3-yl)phenyl)acetonitrile](/img/structure/B14067625.png)


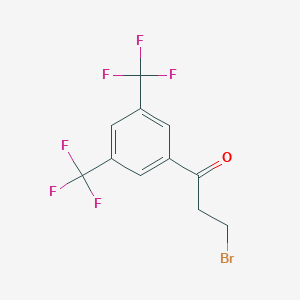

![[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol](/img/structure/B14067666.png)
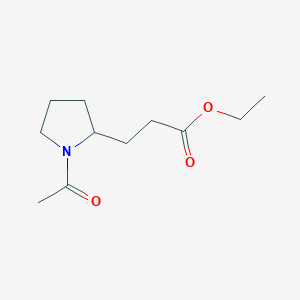
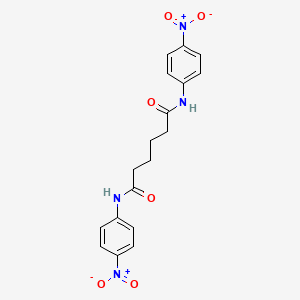



![4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide](/img/structure/B14067688.png)
